Welcome to the BenchChem Online Store!
molecular formula C7H8N2 B079068 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine CAS No. 10592-27-5

2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

Cat. No. B079068
M. Wt: 120.15 g/mol
InChI Key: ZFFYPGZDXUPKNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09216999B2

Procedure details

1H-Pyrrolo[2,3-b]pyridine (8.78 g, 74.3 mmol) and 5% palladium-carbon in a mixture of triethylamine (5 mL) and formic acid (30 mL) was stirred at 80° C. for 4 days. The reaction mixture was allowed to cool to room temperature and filtered, and the filtrate was concentrated under reduced pressure. The resulting residue was adjusted to pH 12 with 6 M aqueous sodium hydroxide and stirred at 65° C. for 5 hours. The reaction mixture was allowed to cool to room temperature and extracted with chloroform, and the organic layer was dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate=1/2-ethyl acetate/methanol=20/1 (v/v)) to give the title compound as a pale yellow solid (2.15 g, yield 24%).
Quantity
8.78 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Yield
24%

Identifiers

REACTION_CXSMILES
[NH:1]1[C:5]2=[N:6][CH:7]=[CH:8][CH:9]=[C:4]2[CH:3]=[CH:2]1>C(N(CC)CC)C.C(O)=O.[C].[Pd]>[NH:1]1[C:5]2=[N:6][CH:7]=[CH:8][CH:9]=[C:4]2[CH2:3][CH2:2]1 |f:3.4|

Inputs

Step One
Name
Quantity
8.78 g
Type
reactant
Smiles
N1C=CC=2C1=NC=CC2
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)N(CC)CC
Name
Quantity
30 mL
Type
solvent
Smiles
C(=O)O
Name
palladium-carbon
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[C].[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
was stirred at 80° C. for 4 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
STIRRING
Type
STIRRING
Details
stirred at 65° C. for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (hexane/ethyl acetate=1/2-ethyl acetate/methanol=20/1 (v/v))

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
product
Smiles
N1CCC=2C1=NC=CC2
Measurements
Type Value Analysis
AMOUNT: MASS 2.15 g
YIELD: PERCENTYIELD 24%
YIELD: CALCULATEDPERCENTYIELD 24.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.